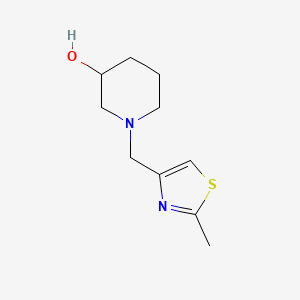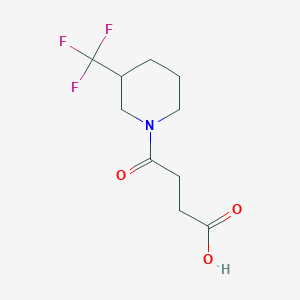
(3-Chlorophenyl)(cyclopentyl)methanamine
Descripción general
Descripción
(3-Chlorophenyl)(cyclopentyl)methanamine is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for (3-Chlorophenyl)(cyclopentyl)methanamine is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(3-Chlorophenyl)(cyclopentyl)methanamine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Investigations The compound (3-Chlorophenyl)(cyclopentyl)methanamine, while not directly mentioned, shares structural similarities with compounds studied for their crystal structure, theoretical investigations, and potential as inhibitors in cancer research. For example, research on similar chlorophenyl compounds has explored their crystal packing features, supramolecular interactions, and quantum chemical calculations to evaluate their potential as cancer inhibitors (Kamaraj et al., 2021).
Anticonvulsant Activity Compounds with structural features similar to (3-Chlorophenyl)(cyclopentyl)methanamine have been synthesized and screened for anticonvulsant activity. Studies have identified several compounds exhibiting significant seizures protection, highlighting the potential of such structures in developing new anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Activity in Polymerisation The reactivity of similar compounds in catalytic processes, particularly in the polymerization of methyl methacrylate (MMA), has been investigated. Research demonstrates the efficiency of certain cyclopentyl-containing complexes in producing polymers, suggesting applications in materials science and engineering (Sung-Hoon Kim et al., 2014).
Luminophore for Fluorescence Microscopy Chloromethylpyridyl compounds, structurally related to (3-Chlorophenyl)(cyclopentyl)methanamine, have been developed as thiol-reactive luminophores for fluorescence microscopy, specifically targeting mitochondria. This application demonstrates the compound's potential in biological imaging and cellular studies (Amoroso et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRXBJSWYOURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1465353.png)


![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)
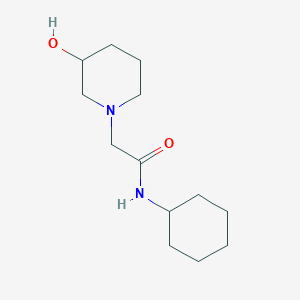
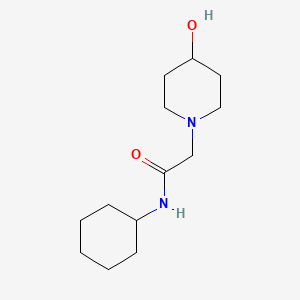

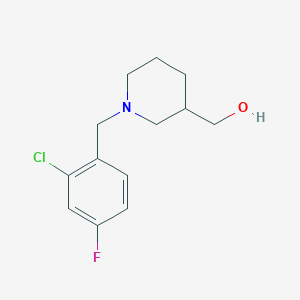
![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)
![2-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465368.png)
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)
